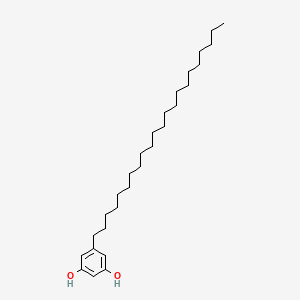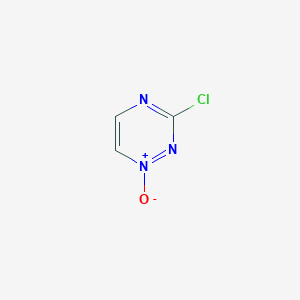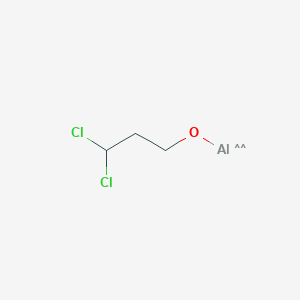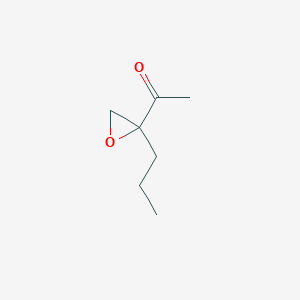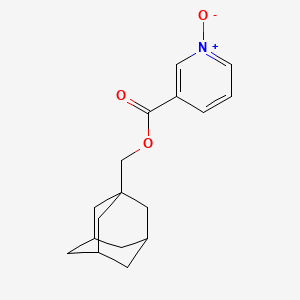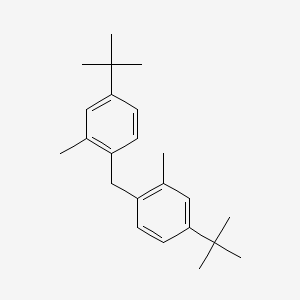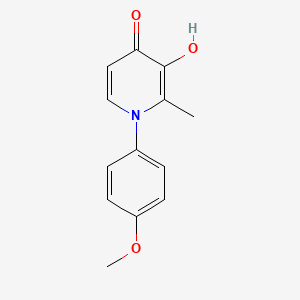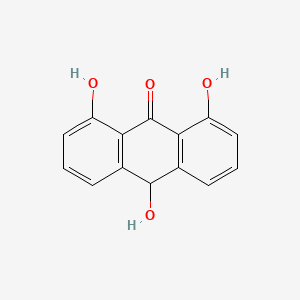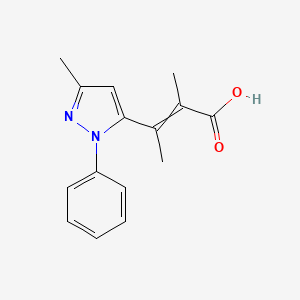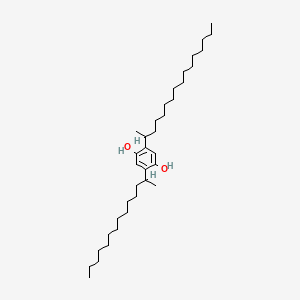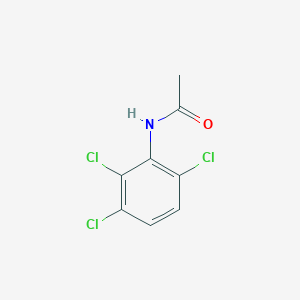
N-(2,3,6-Trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3,6-Trichlorophenyl)acetamide: is an organic compound with the molecular formula C8H6Cl3NO It is a derivative of acetamide where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-(2,3,6-Trichlorophenyl)acetamide involves the acylation of 2,3,6-trichloroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid.
Amidation: Another method involves the amidation of 2,3,6-trichlorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of this compound generally follows the direct acylation method due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors, and the product is purified through crystallization or distillation.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(2,3,6-Trichlorophenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium hydroxide, under reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Major Products:
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of trichlorobenzoic acids.
Reduction: Formation of trichloroanilines.
科学的研究の応用
Chemistry: N-(2,3,6-Trichlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in inhibiting certain enzymes and pathways in microbial organisms.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of N-(2,3,6-Trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can interfere with metabolic pathways, resulting in antimicrobial or antifungal effects.
類似化合物との比較
- N-(2,4,5-Trichlorophenyl)acetamide
- N-(2,4,6-Trichlorophenyl)acetamide
- N-(3,4,5-Trichlorophenyl)acetamide
Comparison:
- N-(2,3,6-Trichlorophenyl)acetamide is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity.
- Compared to N-(2,4,5-Trichlorophenyl)acetamide , the 2,3,6-isomer has different steric and electronic properties, affecting its interaction with molecular targets.
- N-(2,4,6-Trichlorophenyl)acetamide has a symmetrical substitution pattern, which may result in different physical properties and reactivity compared to the 2,3,6-isomer.
- N-(3,4,5-Trichlorophenyl)acetamide has a different substitution pattern, leading to variations in its chemical behavior and potential applications.
特性
CAS番号 |
65510-38-5 |
|---|---|
分子式 |
C8H6Cl3NO |
分子量 |
238.5 g/mol |
IUPAC名 |
N-(2,3,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)3-2-5(9)7(8)11/h2-3H,1H3,(H,12,13) |
InChIキー |
YOFIKNQGBQOEHH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
